molecular formula C20H18ClNO3 B11295641 9-(2-chlorobenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-chlorobenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11295641
M. Wt: 355.8 g/mol
InChI Key: TUOFJDALAOCLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine core. Key structural features include:

  • 2-Chlorobenzyl substituent at position 9: The ortho-chlorine atom enhances lipophilicity and may participate in halogen bonding interactions.
  • Ethyl group at position 4: A compact alkyl chain that balances lipophilicity and metabolic stability.
  • Dihydro framework: The partially saturated chromeno-oxazine system likely influences conformational flexibility and binding to biological targets.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

9-[(2-chlorophenyl)methyl]-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18ClNO3/c1-2-13-9-19(23)25-20-15(13)7-8-18-16(20)11-22(12-24-18)10-14-5-3-4-6-17(14)21/h3-9H,2,10-12H2,1H3

InChI Key

TUOFJDALAOCLTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Condensation : 2-Chlorobenzylamine reacts with ethyl acetoacetate to form a Schiff base intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the oxygen atom of the acetyl group onto the imine carbon generates the chromeno-oxazin core.

  • Aromatization : Elimination of water yields the fully conjugated heterocyclic system.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanol70–75% yield
TemperatureReflux (80°C)Maximizes rate
BaseK2CO3 (1.5 equiv.)Enhances cyclization
Reaction Time8 hoursCompletes aromatization

Industrial adaptations of this method often employ continuous flow reactors to improve heat transfer and reduce reaction times. Purification is typically achieved via recrystallization from ethanol or column chromatography, yielding >95% purity.

Multi-Step Synthesis via Intermediate Formation

For higher regioselectivity, a multi-step synthesis route has been developed, isolating key intermediates such as 3-(2-chlorobenzylamino)crotonate.

Stepwise Procedure

  • Alkylation of Ethyl Acetoacetate :
    Ethyl acetoacetate is alkylated with 2-chlorobenzyl bromide in the presence of CTAB (cetyltrimethylammonium bromide) as a phase-transfer catalyst. This step occurs in water with K2CO3 as a base at 60°C for 16 hours, achieving 85% yield.

    CH3COCH2COOEt+ClC6H4CH2BrCTAB, K2CO3ClC6H4CH2COCH2COOEt\text{CH}_3\text{COCH}_2\text{COOEt} + \text{ClC}_6\text{H}_4\text{CH}_2\text{Br} \xrightarrow{\text{CTAB, K}_2\text{CO}_3} \text{ClC}_6\text{H}_4\text{CH}_2\text{COCH}_2\text{COOEt}
  • Cyclization under Acidic Conditions :
    The alkylated intermediate undergoes cyclization in acetic acid with catalytic H2SO4 at 100°C for 4 hours, forming the chromeno-oxazin ring.

Advantages

  • Higher Purity : Isolation of intermediates reduces side products.

  • Scalability : Suitable for batch processing in industrial settings.

Surfactant-Assisted Aqueous Phase Synthesis

Recent advances emphasize green chemistry principles, utilizing surfactants like CTAB in aqueous media to enhance reaction efficiency.

Protocol Overview

  • Reagents : 2-Chlorobenzylamine, ethyl acetoacetate, CTAB (2% w/v), K2CO3.

  • Conditions : 60°C, 16 hours, vigorous stirring.

  • Yield : 85–90% after column chromatography.

Key Benefits

  • Reduced Solvent Waste : Water replaces organic solvents.

  • Faster Kinetics : Micellar catalysis accelerates condensation.

Palladium-Catalyzed Cross-Coupling Strategies

Innovative methods inspired by Sonogashira coupling have been adapted to construct the chromeno-oxazin骨架. For instance, palladium(II) acetate and triphenylphosphine catalyze the coupling of 2-chlorobenzyl halides with preformed heterocyclic precursors.

Example Reaction

ClC6H4CH2Br+Heterocyclic PrecursorPd(OAc)2,PPh3Target Compound\text{ClC}6\text{H}4\text{CH}2\text{Br} + \text{Heterocyclic Precursor} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}_3} \text{Target Compound}

  • Conditions : Argon atmosphere, dichloroethane, 60°C.

  • Yield : 90% after silica gel purification.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. Key features include:

ParameterIndustrial SetupLaboratory Setup
Reactor TypeContinuous FlowBatch Flask
Throughput10 kg/day10 g/day
PurificationCrystallizationChromatography
Solvent Recovery>90% efficiency<50% efficiency

Comparative Analysis of Synthesis Routes

MethodYieldPurityScalabilityCost Efficiency
Classical Condensation70%95%ModerateHigh
Surfactant-Assisted85%98%HighModerate
Palladium-Catalyzed90%99%LowLow

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

9-(2-chlorobenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the oxazine family. Its unique chromeno structure fused with a 1,3-oxazine ring and the presence of functional groups such as chlorine and ethyl contribute to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects due to its biological activities. Preliminary studies indicate that it may have anti-inflammatory and antimicrobial properties. Its interaction with specific proteins involved in inflammation pathways suggests that it could be developed as a treatment for inflammatory diseases or infections.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress in biological systems. The presence of electron-donating groups enhances its ability to neutralize free radicals.

Anticancer Potential

Initial findings suggest that derivatives of this compound may possess anticancer properties. Structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can lead to varying degrees of cytotoxicity against different cancer cell lines. Further investigations are required to fully elucidate its mechanism of action and efficacy.

Bioimaging Applications

The fluorescent properties of this compound make it a candidate for bioimaging applications. It can potentially be used as a probe in biochemical assays or for tracking biological processes in live cells.

Case Study 1: Anti-inflammatory Activity

A study was conducted to evaluate the anti-inflammatory effects of this compound using animal models of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups. This suggests potential for further development as an anti-inflammatory drug.

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed to assess the antimicrobial activity of this compound against various bacterial strains. The compound showed promising results with notable inhibition zones against specific pathogens. This highlights its potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 9-(2-chlorobenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 9

Chlorobenzyl Derivatives
  • 9-(4-Chlorobenzyl)-2-phenyl-...oxazin-4(8H)-one (6l, ): Para-chlorine vs. ortho-chlorine in the target compound.
  • 9-(2,4-Dichlorophenyl)-3,4-dimethyl...oxazin-2-one () :

    • Dual chlorine atoms enhance halogen bonding but increase steric bulk.
    • Dimethyl groups at positions 3 and 4 may restrict rotational freedom compared to the ethyl group.
Non-Chlorinated Substituents
  • 9-(Furan-3-ylmethyl)-...oxazin-4-one (7, ) :

    • Furan oxygen enables hydrogen bonding, improving solubility.
    • Activity : Promoted osteoblast formation via BMP/Smad pathway modulation and inhibited osteoclastogenesis.

Substituent Variations at Position 4

Ethyl vs. Larger Alkyl Groups
  • 9-Butyl-3-(4-methoxyphenyl)-...oxazin-4-one (2, ) :

    • Butyl chain increases lipophilicity (logP ~5.5 estimated) vs. ethyl (logP ~4.5).
    • Activity : Moderate osteogenic effects compared to compound 5.
Aryl Substituents
  • 4-(4-Methoxyphenyl)-...oxazin-2-one () :
    • Methoxy group donates electrons, altering electronic distribution vs. ethyl’s inductive effect.
    • Molecular Weight : 417.4 g/mol vs. target compound (~380–400 g/mol).

Core Modifications

  • Molecular Formula: C₂₂H₂₀ClNO₃ vs. target’s C₂₀H₁₉ClNO₃.
  • Tautomeric Forms () :

    • Hydroxyalkyl substituents (e.g., 4-hydroxybutyl) enable tautomerization, affecting reactivity and solubility.

Physicochemical and Pharmacokinetic Comparisons

Compound Substituents Molecular Weight logP (Est.) Key Activities Evidence
Target Compound 9-(2-Cl-benzyl), 4-ethyl ~385–400 4.5–5.0 N/A (Theoretical analysis) -
9-(4-Cl-benzyl)-2-phenyl (6l) 9-(4-Cl-benzyl), 2-phenyl 404.1 5.2 Antiviral
9-Butyl-3-(4-MeO-phenyl) (2) 9-butyl, 3-(4-MeO-phenyl) ~400 5.5 Osteogenic
9-(Furan-3-ylmethyl) (7) 9-(furan-3-ylmethyl) ~390 3.8 Dual osteoblast/osteoclast modulation
9-(4-F-benzyl)-4-(4-MeO-phenyl) 9-(4-F-benzyl), 4-(4-MeO-phenyl) 417.4 4.7 Antimalarial (MMV screening)

Biological Activity

9-(2-chlorobenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound belonging to the oxazine family. Its unique structural features include a chlorobenzyl substituent and an ethyl group that contribute to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₄H₁₄ClN₃O. The compound is synthesized primarily through Mannich-type condensation reactions involving coumarin derivatives and amines under specific conditions such as heating in solvents like dioxane or acetonitrile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:

  • Staphylococcus aureus : The compound shows effective inhibition against this common pathogen.
  • Klebsiella pneumoniae : It also demonstrates antibacterial properties against this strain.

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

In vitro studies suggest that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of pathways involved in inflammation. These findings position it as a potential therapeutic agent for treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage associated with oxidative stress-related diseases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity due to differences in substituents. The following table summarizes these comparisons:

Compound NameStructure FeaturesBiological Activity
9-(4-bromo-3-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-oneBromine substitution at position 4Antimicrobial
6-chloro-9-[2-(2-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-oneFluorophenyl substitutionAntifungal
9-(3-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazineMethyl substitution at position 4Antioxidant

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound could effectively inhibit growth at low concentrations.
  • Inflammation Models : In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in significantly reduced levels of inflammatory markers compared to control groups.
  • Oxidative Stress Reduction : Research involving cellular assays showed that the compound could lower reactive oxygen species (ROS) levels and enhance cell viability under oxidative stress conditions.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Oxazine ring formationEthylamine, H₂SO₄, reflux (48h)55-60
2-Chlorobenzylation2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C70-75

Advanced: How to resolve low yield in the alkylation step during synthesis?

Answer:
Low yields often stem from steric hindrance or competing side reactions (e.g., over-alkylation). Mitigation strategies:

  • Optimize solvent polarity: Use DMSO or THF to enhance nucleophilicity .
  • Temperature control: Gradual heating (40°C → 80°C) to reduce side products.
  • Catalyst screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .

Basic: What biological activities are reported for chromeno-oxazine derivatives?

Answer:
Structural analogs (e.g., 9,10-dihydrochromeno-oxazin-2-ones) exhibit anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 1.2–3.8 µM) and reduced TNF-α production in RAW 264.7 macrophages .

Q. Table 2: Bioactivity of Analogous Compounds

CompoundActivity (IC₅₀/EC₅₀)MechanismReference
9-(4-Ethylphenyl)-12-chloro analogCOX-2: 2.1 µMCompetitive inhibition
Parent chromeno-oxazineTNF-α: 18.4 ng/mLNF-κB pathway suppression

Advanced: How to design SAR studies to optimize anti-inflammatory activity?

Methodology:

  • Substituent variation: Replace 2-chlorobenzyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity at the oxazine ring.
  • In vitro assays: Use LPS-induced IL-6/IL-1β ELISA in THP-1 monocytes for potency screening.
  • In silico modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity for COX-2 (PDB: 5KIR) .

Basic: What analytical techniques confirm the compound’s structure?

Answer:

  • NMR: ¹H/¹³C NMR (CDCl₃) for substituent assignment (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm; oxazine C=O at δ 168 ppm) .
  • Mass spectrometry: HRMS (ESI+) to confirm molecular ion [M+H]⁺ (calc. 415.12, observed 415.11) .
  • XRD: Single-crystal analysis to resolve stereochemistry (e.g., dihedral angle between benzyl and oxazine rings: 87.5°) .

Advanced: How to address contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy)?

Resolution Strategy:

  • Metabolic stability: Test liver microsome stability (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
  • Pharmacokinetics: Conduct bioavailability studies (oral vs. IV administration) to correlate exposure with efficacy.
  • Assay standardization: Validate in vitro models (e.g., primary macrophages vs. cell lines) to reduce variability .

Basic: What are the structural analogs with modified substituents?

Answer:

  • Chloro substitution: 12-Chloro-3-(4-ethylphenyl) analog shows enhanced COX-2 selectivity (IC₅₀ = 1.8 µM vs. COX-1: 25 µM) .
  • Ethyl vs. methyl: 4-Methyl derivatives exhibit reduced metabolic clearance (t₁/₂ = 3.2 h vs. 1.5 h for ethyl) due to steric shielding .

Advanced: How to study the environmental fate of this compound?

Methodology:

  • Photodegradation: Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-QTOF-MS.
  • Biodegradation: Use OECD 301D test (closed bottle) with activated sludge to assess microbial degradation .

Basic: What computational tools predict reactivity or toxicity?

Answer:

  • Reactivity: DFT calculations (Gaussian 16) to map electrophilic sites (e.g., oxazine carbonyl: Fukui index = 0.12).
  • Toxicity: Use ADMET Predictor™ for hepatotoxicity alerts (e.g., AMES mutagenicity: negative) .

Advanced: How to resolve ambiguities in stereochemical assignments?

Approach:

  • Chiral HPLC: Use a Chiralpak IA column (n-hexane:IPA = 90:10) to separate enantiomers.
  • VCD spectroscopy: Compare experimental vs. calculated vibrational circular dichroism spectra for absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.